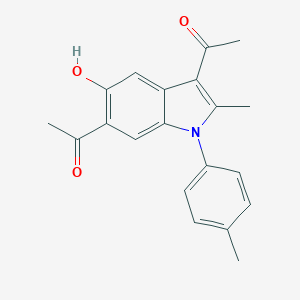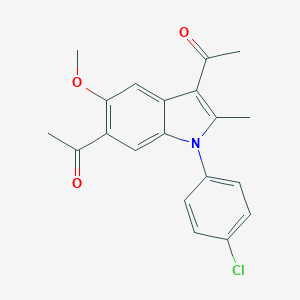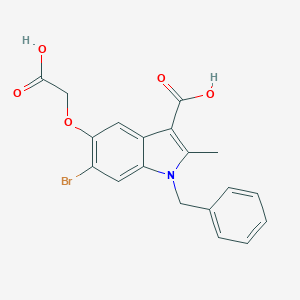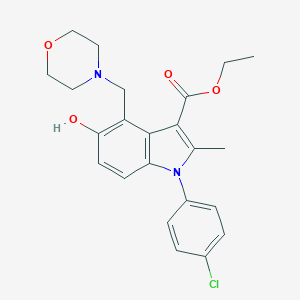
N-(2,4-difluorophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-phenoxypropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DFP-10825 belongs to the class of amides and has a molecular weight of 325.3 g/mol.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-2-phenoxypropanamide may act as an inhibitor of certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and pain management.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-phenoxypropanamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined. It has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-phenoxypropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-phenoxypropanamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for cancer treatment, inflammation, and pain management. Additionally, the development of more selective analogs of N-(2,4-difluorophenyl)-2-phenoxypropanamide may lead to the discovery of more potent and specific drugs.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-phenoxypropanamide involves the reaction between 2,4-difluoroaniline and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-phenoxypropanamide as a white solid with a purity of over 99%.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been studied for its potential pharmacological properties in various scientific research areas, including cancer treatment, inflammation, and pain management. In cancer treatment, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
properties
Product Name |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
Molecular Formula |
C15H13F2NO2 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-8-7-11(16)9-13(14)17/h2-10H,1H3,(H,18,19) |
InChI Key |
ANDLDHHXXPTLDZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)




![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)